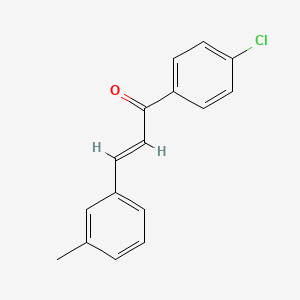

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Descripción general

Descripción

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chemical compound with the molecular formula C₁₄H₁₂ClO

Synthetic Routes and Reaction Conditions:

Condensation Reaction: The compound can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and 3-methylbenzaldehyde in the presence of a base catalyst such as piperidine.

Cross-Coupling Reaction: Another method involves a cross-coupling reaction between 4-chlorophenylboronic acid and 3-methylphenylboronic acid using a palladium catalyst.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.

Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and efficiency in production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

Substitution: Substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 4-Chlorobenzoic acid and 3-methylbenzoic acid.

Reduction Products: 4-Chlorophenyl-3-methylphenylmethanol.

Substitution Products: Various substituted chlorobenzene derivatives.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as chalcone, is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and biological activities. This article explores the applications of this compound, focusing on its medicinal, agricultural, and material science applications, supported by case studies and data tables.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values for cell viability were determined, showing significant potency compared to standard chemotherapeutic agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens.

-

Data Table: Antimicrobial Activity

Pathogen Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Candida albicans 16 µg/mL

This table summarizes findings from various studies indicating that the compound can inhibit the growth of both bacterial and fungal strains.

Anti-inflammatory Effects

Research has also indicated that this chalcone possesses anti-inflammatory properties.

- Case Study: A study published in Phytotherapy Research found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in murine models of inflammation .

Pesticidal Activity

The compound's ability to inhibit certain pests has led to its exploration as a potential pesticide.

- Case Study: Research published in Pest Management Science demonstrated that formulations containing this chalcone exhibited effective insecticidal activity against common agricultural pests like aphids and beetles. The study reported an effective concentration range between 100-200 ppm for significant pest reduction .

Herbicidal Properties

In addition to pest control, studies have suggested potential herbicidal effects.

-

Data Table: Herbicidal Activity

Weed Species Effective Concentration (EC50) Reference Amaranthus retroflexus 150 ppm Chenopodium album 200 ppm

This table highlights the effectiveness of the compound against specific weed species, indicating its potential use in agricultural herbicides.

Photovoltaic Materials

Chalcones are being investigated for their role in organic photovoltaic devices due to their favorable electronic properties.

- Case Study: A study published in Solar Energy Materials and Solar Cells explored the use of this compound as a component in organic solar cells. The results indicated enhanced light absorption and improved efficiency when incorporated into device structures .

Polymer Chemistry

The synthesis of polymers using chalcone derivatives has been explored for developing new materials with desirable properties.

- Case Study: Research in Macromolecules demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal stability and mechanical properties .

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparación Con Compuestos Similares

4-Chlorobenzophenone: Similar in structure but lacks the 3-methylphenyl group.

3-Methylbenzophenone: Similar in structure but lacks the 4-chlorophenyl group.

4-Chloroacetophenone: A related compound with a different functional group.

Uniqueness: The presence of both the 4-chlorophenyl and 3-methylphenyl groups in 1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one gives it unique chemical and physical properties compared to its similar compounds.

Actividad Biológica

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential in various therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activities associated with this compound, synthesizing findings from multiple studies.

Chemical Structure and Properties

The chemical structure of this compound features a conjugated double bond system and two aromatic rings, which contribute to its biological activity. The presence of a chlorinated phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chalcones, including this compound. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes necessary for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. In vitro studies have shown that this chalcone can induce apoptosis in cancer cells by modulating critical signaling pathways such as the PI3K/Akt pathway. This modulation leads to cell cycle arrest and subsequent cell death, particularly in leukemia cell lines .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| CCRF-CEM | 6.1 - 8.9 | PKC modulation, G0/G1 phase arrest | |

| Various | Varied | PI3K/Akt pathway modulation |

Anti-inflammatory and Antioxidant Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory and antioxidant activities. These effects are attributed to the compound's ability to scavenge free radicals and inhibit inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The compound's ability to induce apoptosis in cancer cells involves:

- Modulation of Signaling Pathways : The compound affects pathways such as PI3K/Akt, leading to altered cell survival signals.

- Cell Cycle Arrest : It induces G0/G1 phase arrest, preventing cancer cells from proliferating.

- Antimicrobial Mechanisms : Disruption of bacterial membranes or inhibition of metabolic enzymes is suggested as a mechanism for its antimicrobial effects .

Case Studies

Recent investigations into the antiproliferative effects of various chalcone derivatives have highlighted the significance of structural modifications on biological activity. For instance, modifications leading to lower IC50 values correlate with enhanced activity against specific cancer cell lines .

Table 2: Case Studies on Chalcone Derivatives

| Compound | Notable Activity | Structural Modification |

|---|---|---|

| Compound A | Anticancer | Addition of methoxy group |

| Compound B | Antimicrobial | Chlorination at para position |

Propiedades

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYAXENHVWQUET-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.